molecular formula C13H16FNO2 B3077242 Methyl 3-fluoro-4-piperidin-4-ylbenzoate CAS No. 1044773-79-6

Methyl 3-fluoro-4-piperidin-4-ylbenzoate

Cat. No. B3077242
CAS RN: 1044773-79-6
M. Wt: 237.27 g/mol
InChI Key: IERHLHAKTGPWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-fluoro-4-piperidin-4-ylbenzoate” is a chemical compound with the molecular formula C13H16FNO2 . It is a hydrochloride salt with a molecular weight of 273.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 3-fluoro-4-piperidin-4-ylbenzoate” is 1S/C13H16FNO2.ClH/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-4-piperidin-4-ylbenzoate” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Pharmacokinetics and Drug Stability The pharmacokinetics and stability of novel compounds, including those with structural similarities to methyl 3-fluoro-4-piperidin-4-ylbenzoate, are crucial in drug development. Research has been conducted on novel Anaplastic Lymphoma Kinase (ALK) inhibitors, highlighting the impact of hydrolysis-mediated clearance on drug pharmacokinetics. These studies help in understanding how chemical modifications can influence drug stability and efficacy in biological systems (Y. Teffera et al., 2013).

Corrosion Inhibition Methyl 3-fluoro-4-piperidin-4-ylbenzoate related compounds have been studied for their potential as corrosion inhibitors, particularly for iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and inhibition properties of piperidine derivatives. Such research is valuable in materials science, especially for developing more effective corrosion inhibitors in industrial applications (S. Kaya et al., 2016).

Neuroscience and Pharmacology Compounds structurally related to methyl 3-fluoro-4-piperidin-4-ylbenzoate have been identified as potential positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5). These compounds, such as ADX47273, have shown preclinical antipsychotic-like and procognitive activities, suggesting a novel approach for treating conditions like schizophrenia (F. Liu et al., 2008).

Antimicrobial and Anti-inflammatory Applications Bisthiourea derivatives of dipeptide conjugated to benzo[d]isoxazole, which share structural features with methyl 3-fluoro-4-piperidin-4-ylbenzoate, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies contribute to the ongoing search for novel therapeutic agents in medicinal chemistry (H. Kumara et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-fluoro-4-piperidin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERHLHAKTGPWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCNCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-piperidin-4-ylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-fluoro-4-piperidin-4-ylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoro-4-piperidin-4-ylbenzoate
Reactant of Route 3
Methyl 3-fluoro-4-piperidin-4-ylbenzoate
Reactant of Route 4
Methyl 3-fluoro-4-piperidin-4-ylbenzoate
Reactant of Route 5
Methyl 3-fluoro-4-piperidin-4-ylbenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-fluoro-4-piperidin-4-ylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.